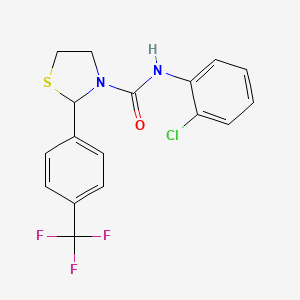

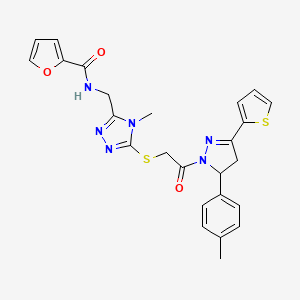

![molecular formula C17H13N3OS2 B2857732 N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 477498-24-1](/img/structure/B2857732.png)

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C17H13N3OS2 . It belongs to the class of organic compounds known as thiazoles, which are aromatic five-membered ring compounds with a general formula of C3H3NS .

Molecular Structure Analysis

The molecular structure of “N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide” consists of a central thiophene ring and two terminal thiazole rings . More detailed structural analysis would require specific studies or computational modeling.Applications De Recherche Scientifique

Heterocyclic Chemistry and Synthesis

Research has demonstrated various methodologies for synthesizing heterocyclic compounds, which are crucial in drug discovery and development. For example, the synthesis of heterocyclic skeletons through reactions involving thioamide moieties has led to the creation of compounds with potential biological activities. These synthetic approaches allow for the development of novel pharmaceuticals with improved efficacy and safety profiles (Fathalla & Pazdera, 2002).

Antimicrobial and Antibacterial Properties

A study on the synthesis of 2-phenylamino-thiazole derivatives showcased their antimicrobial potency. These compounds were evaluated against various bacterial and fungal strains, with some showing more significant growth inhibitory effects than reference drugs. This research underlines the potential of benzothiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity

Research into benzo[d]thiazole-2-carboxamide derivatives has identified them as potential epidermal growth factor receptor (EGFR) inhibitors with moderate to excellent potency against cancer cell lines. These findings suggest a promising avenue for cancer therapy, emphasizing the importance of structural modifications to enhance therapeutic outcomes (Zhang et al., 2017).

Electrochemical Synthesis

A novel electrochemical method for synthesizing benzothiazoles and thiazolopyridines via C–H thiolation using 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO) has been reported. This approach offers a metal- and reagent-free pathway to access a broad range of structurally diverse compounds, highlighting the versatility of electrochemical techniques in organic synthesis (Qian et al., 2017).

Fluorescence and Photophysical Properties

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes has been explored for their photophysical properties. These compounds exhibit solid-state fluorescence and aggregation-induced emission effects, making them suitable for applications in organic electronics and as fluorescent markers in biomedical research (Zhang et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole ring structure have been reported to have anti-inflammatory properties . These compounds inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mode of Action

This inhibition can lead to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

Given the potential anti-inflammatory properties of similar compounds, it can be inferred that this compound may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .

Result of Action

Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory effects, likely due to their inhibition of cox enzymes . This could result in a reduction of inflammation at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c18-10-5-11-22-14-8-3-1-6-12(14)19-16(21)17-20-13-7-2-4-9-15(13)23-17/h1-4,6-9H,5,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPPJBWVMWFOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=CC=C3SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol](/img/structure/B2857654.png)

![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)

![1-Methyl-3-(oxan-4-yl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2857656.png)

![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2857669.png)

![N-[4-(acetylamino)phenyl]-1-(3,5-dimethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857670.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2857671.png)